molecular formula C16H13FN2O B1449524 5-Fluoro-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol CAS No. 876950-48-0

5-Fluoro-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol

Cat. No.: B1449524
CAS No.: 876950-48-0
M. Wt: 268.28 g/mol
InChI Key: FMJNNCUZOXVUPG-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol is a useful research compound. Its molecular formula is C16H13FN2O and its molecular weight is 268.28 g/mol. The purity is usually 95%.
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Biological Activity

5-Fluoro-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article explores its structure, synthesis, and various biological activities, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13FN2O
  • Molecular Weight : 268.28 g/mol
  • IUPAC Name : 5-fluoro-2-[2-(4-methylphenyl)pyrazol-3-yl]phenol
  • CAS Number : 876950-48-0

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of fluorine and a phenolic group enhances its pharmacological profile.

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents. For instance, compounds similar to this compound have demonstrated efficacy against various viruses:

Virus Type Activity EC50 (μM) Reference
HIV-1Potent inhibition3.98MDPI
Influenza A & BHigh efficacyNot specifiedMDPI
Respiratory Syncytial VirusNotable activityNot specifiedMDPI

These findings suggest that this compound could be a candidate for further development as an antiviral agent.

Antibacterial and Antifungal Activity

The compound has also been investigated for its antibacterial properties. In vitro tests have shown that certain pyrazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureusInhibition observed25 μg/mLPMC
Escherichia coliModerate inhibition50 μg/mLPMC

These results indicate that the compound may serve as a basis for developing new antibacterial agents.

Case Studies

  • Study on Antiviral Efficacy :
    A study focused on the antiviral properties of various pyrazole derivatives found that modifications to the pyrazole ring significantly impacted their effectiveness against HIV. The study reported an EC50 of 3.98 μM for a closely related compound, suggesting that structural similarities may confer similar antiviral properties to this compound .
  • Antibacterial Screening :
    Another investigation assessed the antibacterial activity of several pyrazole derivatives against common pathogens. The findings indicated that compounds with similar structural motifs showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at relatively low concentrations .

Properties

IUPAC Name

5-fluoro-2-[2-(4-methylphenyl)pyrazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11-2-5-13(6-3-11)19-15(8-9-18-19)14-7-4-12(17)10-16(14)20/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJNNCUZOXVUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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